Citronellyl isobutyrate
Description
Significance and Research Context of Citronellyl Isobutyrate
This compound, systematically named 3,7-dimethyloct-6-en-1-yl 2-methylpropanoate, is recognized for its characteristic sweet, fruity, and rosy aroma. chemicalbook.comthegoodscentscompany.com This has led to its primary application as a fragrance and flavoring agent in a variety of consumer products, including perfumes, cosmetics, personal care items, and foods. ontosight.aichemimpex.comnih.gov Beyond its sensory properties, the compound is a focal point in several areas of scientific research due to its biological activities.
In the realm of biotechnology, significant research has been dedicated to the enzymatic synthesis of this compound. This interest stems from a high demand for natural flavors and fragrances, with biocatalysis offering an alternative to traditional chemical synthesis or extraction from natural, often scarce, sources. ije.ir
Furthermore, emerging research has highlighted its potential pharmacological and agricultural applications. Studies have investigated its cytotoxic effects on cancer cells, its role in managing type II diabetes, and its utility in pest control as both an insecticide and a repellent. researchgate.netresearchgate.netiastate.eduunl.edu It has also been identified as a component of insect pheromones, opening avenues for its use in pest management strategies. nih.gov
Historical Perspectives of Research on this compound
Early research on citronellyl esters, including the isobutyrate form, was largely driven by the flavor and fragrance industry. The compound was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2002, which concluded it posed no safety concern at the intake levels current at the time when used as a flavoring agent. nih.gov
A significant thread in the historical research has been the exploration of its synthesis. While chemical synthesis methods exist, a substantial body of work from the late 1990s and early 2000s focused on biocatalysis. Researchers investigated the use of various lipases, such as those from Candida rugosa and Rhizomucor miehei, to catalyze the esterification of citronellol (B86348). ije.irresearchgate.netresearchgate.net These studies aimed to optimize reaction conditions like temperature, pH, and substrate concentration to achieve high yields, reflecting a long-standing interest in more "natural" and environmentally benign production methods. ije.irresearchgate.net For instance, research published in 1999 detailed the biotransformation of citronellol by the basidiomycete Cystoderma carcharias, showcasing early interest in microbial transformations of this and related compounds. nih.gov In 2004, its potential as an avian repellent was documented, indicating a diversification of research applications. unl.edu
Overview of Current Research Trajectories and Gaps for this compound
Current research continues to build on this foundation, branching into more specialized areas of inquiry. Key trajectories include:
Advanced Biocatalysis: Modern studies focus on enhancing the efficiency and sustainability of enzymatic synthesis. This includes the use of immobilized enzymes in packed-bed reactors for continuous production and the application of novel media like ionic liquids to improve reaction rates and enzyme stability. ije.irresearchgate.net
Pharmacological Potential: A growing area of interest is the compound's therapeutic properties. Recent studies have explored its cytotoxic activity against breast cancer cells and its potential as an anti-diabetic agent through the inhibition of the aldose reductase enzyme. researchgate.netresearchgate.netaip.org Docking studies have also suggested its potential as an analgesic by interacting with COX-2 enzymes. ljmu.ac.uk
Pest Management: Research is ongoing into its use in biorational pest control products. It has been identified as a constituent of essential oils with insecticidal properties against head lice and mosquitoes. iastate.educonicet.gov.aroup.com Furthermore, its identification as a key component of the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa) has led to its synthesis for use in monitoring and controlling this agricultural pest. nih.gov
Despite these advances, several research gaps remain. While in vitro studies and computational docking have shown promise for its medicinal applications, there is a need for more extensive in vivo experiments to validate these findings, particularly its inhibitory effects on aldose reductase. researchgate.net Similarly, while its insecticidal activity is documented, the precise mechanism of action within insect systems is not yet fully understood and requires further investigation. iastate.edu
Research Findings on this compound
Enzymatic Synthesis Parameters
The enzymatic synthesis of citronellyl esters is a well-documented area of research. The table below summarizes key parameters from a study on the synthesis of a related ester, citronellyl butyrate (B1204436), which provides insight into the conditions often explored for these reactions.
| Parameter | Optimal Condition | Conversion Rate | Source |
|---|---|---|---|
| Enzyme Source | Immobilized Candida rugosa Lipase (B570770) | Up to 97% | ije.ir |
| Temperature | 50 °C | ~97% | ije.ir |
| pH | 7.5 | ~95% | ije.ir |
| Residence Time (in packed-bed reactor) | 8 minutes | ~95% | ije.ir |
Investigated Biological Activities
This compound has been examined for various biological effects. The following table highlights some of these findings from academic research.
| Activity | Research Focus | Key Finding | Source |
|---|---|---|---|
| Cytotoxic Activity | Effect on breast cancer (MCF7) cells | Active against breast cancer cells with an IC50 value of 2.82 µg/mL. | researchgate.netaip.org |
| Anti-Diabetic Potential | Inhibition of aldose reductase for Type II Diabetes treatment | Identified as a promising inhibitor with a binding affinity of -9.1 kcal/mol in docking studies. | researchgate.netscitechnol.com |
| Pest Repellency | Avian repellent for European starlings | Highly repellent, particularly at lower concentrations compared to other citronellyl esters. | unl.edu |
| Insecticidal Activity | Component of Geranium oil tested against head lice | Identified as a minor component of an essential oil showing toxicity to lice. | conicet.gov.aroup.com |
| Pheromonal Activity | Component of the tea tussock moth sex pheromone | (R)-10,14-dimethylpentadecyl isobutyrate is the active pheromone. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPERKMXSGYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052652 | |
| Record name | Citronellyl isobutyrate | |
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Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/rosy-fruity odour | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | Citronellyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.880 | |
| Record name | Citronellyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
97-89-2 | |
| Record name | Citronellyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citronellyl isobutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097892 | |
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| Record name | Citronellyl isobutyrate | |
| Source | DTP/NCI | |
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| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |
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| Record name | Citronellyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-6-enyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379 | |
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| Record name | CITRONELLYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZR3JKW1P | |
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| Record name | Citronellyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Process Optimization for Citronellyl Isobutyrate
Chemical Synthesis Pathways for Citronellyl Isobutyrate
The chemical synthesis of this compound primarily involves the esterification of citronellol (B86348) with isobutyric acid or its derivatives. This process can be achieved through direct esterification or transesterification reactions, often facilitated by a catalyst to enhance the reaction rate and yield.
Esterification Reactions and Catalytic Systems
Direct esterification is a common method for producing this compound, involving the reaction of citronellol and isobutyric acid, typically in the presence of an acid catalyst. The reaction is reversible, and the removal of water, a byproduct, is often necessary to drive the equilibrium towards the formation of the ester.
Transesterification, another viable pathway, involves the reaction of citronellol with an isobutyrate ester of a more volatile alcohol. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification of the final product organic-chemistry.org. The choice of catalyst is critical in both approaches to ensure high conversion and selectivity. While traditional acid catalysts are effective, research is ongoing to develop more environmentally friendly and reusable catalytic systems.
Optimization of Reaction Parameters in Chemical Synthesis
The efficiency of this compound synthesis is highly dependent on the optimization of key reaction parameters, including temperature, substrate molar ratio, and catalyst concentration.
Temperature: The reaction temperature influences the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. For the synthesis of similar citronellyl esters, a temperature range of 30-80°C has been explored, with optimal temperatures often found around 50-70°C, depending on the specific catalytic system used researchgate.net.
Substrate Molar Ratio: The molar ratio of the reactants, citronellol and the isobutyryl source, plays a crucial role in maximizing the yield. An excess of one reactant can shift the reaction equilibrium towards the product side. Studies on the synthesis of citronellyl butyrate (B1204436) have shown that a molar ratio of alcohol to acid of 1.5 can lead to maximum conversion researchgate.net. However, a large excess of either substrate can complicate the purification process.
Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. An increase in catalyst concentration generally leads to a faster reaction. However, beyond a certain point, the increase in rate may become negligible, and higher catalyst loading can increase costs and complicate downstream processing researchgate.net. Finding the optimal catalyst concentration is therefore a key aspect of process optimization.
Enzymatic Synthesis of this compound
Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a promising "green" alternative to chemical methods for producing this compound. This approach offers high specificity, milder reaction conditions, and reduced byproduct formation.
Biocatalyst Selection and Characterization (e.g., Lipase (B570770) Sources, Immobilization)
The choice of lipase is a critical factor in the enzymatic synthesis of citronellyl esters. Lipases from various microbial sources have been investigated for their catalytic efficiency in esterification and transesterification reactions.
Lipase Sources: Commonly used lipases for the synthesis of citronellyl esters include those from Candida antarctica (often available as Novozym 435), Candida rugosa, Rhizomucor miehei, and Pseudomonas fluorescens mdpi.comnih.govdss.go.th. Each lipase exhibits different substrate specificities and optimal reaction conditions. For instance, a lipase from Rhizopus sp. has been shown to be effective in synthesizing citronellyl butyrate with high yields .
Immobilization: To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. Immobilization can also, in some cases, improve the enzyme's activity and selectivity mdpi.com. Various materials, such as macroporous resins, have been successfully used as supports for immobilizing lipases for the production of citronellyl esters nih.gov. For example, Candida rugosa lipase absorbed on macroporous resin has been used for the synthesis of citronellyl laurate and oleate . Similarly, Pseudomonas fluorescens lipase has been immobilized on hollow poly(o-phenylenediamine) microspheres for the production of citronellyl acetate (B1210297) mdpi.com.
The table below summarizes various lipase sources and their applications in the synthesis of citronellyl esters.
| Lipase Source | Ester Synthesized | Key Findings |
| Candida antarctica (Novozym 435) | Citronellyl alkanoates | High yields (80-100%) within 4 hours at 35°C nih.gov. |
| Candida rugosa | Citronellyl laurate and oleate | High esterification rates (95.6% and 87.6% respectively) in a solvent-free system . |
| Mucor miehei | Citronellyl acetate | Fed-batch system improved yields by four-fold compared to batch runs nih.gov. |
| Pseudomonas fluorescens | Citronellyl acetate | Immobilized enzyme showed a 10°C increase in optimal reaction temperature and higher relative activity after recycling compared to the free enzyme mdpi.com. |
| Rhizopus sp. | Citronellyl butyrate and valerate | High yields (91.5-100%) in a solvent-free medium . |
| Thermomyces lanuginosus (Lipozyme TL IM) | Geranyl and citronellyl alkanoates | Yields between 80-100% within 4 hours at 35°C nih.gov. |
Reaction Kinetics and Mechanistic Elucidation of Enzymatic Pathways
Understanding the reaction kinetics and the underlying mechanism of lipase-catalyzed synthesis is essential for process optimization and reactor design.
Kinetic studies on the enzymatic synthesis of citronellyl esters have been conducted to determine the influence of various parameters on the reaction rate scienceopen.comscielo.br. These studies often involve monitoring the conversion of substrates over time under different conditions, such as substrate concentration, temperature, and enzyme loading. The data obtained can be used to develop kinetic models that describe the reaction behavior. For the lipase-catalyzed acylation of citronellol, it has been observed that transesterification can lead to a significantly lower reaction time for ester conversion compared to direct esterification scienceopen.comscielo.br.
The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed esterification and transesterification reactions involving two substrates and two products. This mechanism involves a two-step process:
The lipase first reacts with the acyl donor (e.g., isobutyric acid) to form an acyl-enzyme intermediate, releasing the first product (e.g., water).
The acyl-enzyme intermediate then reacts with the second substrate (citronellol) to form the final ester product (this compound) and regenerate the free enzyme.
Kinetic studies of enzymatic ester synthesis often investigate whether the experimental data fits the Ping-Pong Bi-Bi model. Such studies for similar ester syntheses have provided insights into the catalytic action of lipases and have helped in optimizing reaction conditions to maximize productivity .
The table below presents a summary of optimized reaction parameters from various studies on the synthesis of citronellyl esters, which can serve as a guide for the synthesis of this compound.
| Parameter | Optimized Value/Range | Ester Synthesized | Reference |
| Temperature | 30-60°C | Citronellyl acetate | researchgate.net |
| Temperature | 50°C | Citronellyl laurate and oleate | |
| Temperature | 35°C | Geranyl and citronellyl alkanoates | nih.gov |
| Molar Ratio (Alcohol:Acid) | 2:1 | Citronellyl acetate | researchgate.net |
| Molar Ratio (Acid:Alcohol) | 1:1 | Citronellyl laurate and oleate | |
| Molar Ratio (Acid:Alcohol) | 1:1 | Geranyl and citronellyl alkanoates | nih.gov |
| Enzyme Concentration | 3% (w/v) | Citronellyl acetate | researchgate.net |
| Enzyme Concentration | 1250 U/L | Citronellyl laurate and oleate |
Competitive Inhibition Analysis in Biocatalytic Processes
The enzymatic synthesis of esters like this compound, often catalyzed by lipases, is a complex process influenced by various factors, including the concentrations of the substrates themselves. A key aspect of optimizing these biocatalytic processes is understanding the kinetic mechanism and potential inhibition patterns. For many lipase-catalyzed esterification reactions, the Ping-Pong Bi-Bi mechanism is the most widely accepted model. researchgate.net
This mechanism involves a sequential process where the enzyme first reacts with one substrate to form an intermediate, releasing the first product, before reacting with the second substrate to form the final product and regenerate the enzyme. In the context of this compound synthesis, the enzyme (lipase) would first react with isobutyric acid to form an acyl-enzyme complex, releasing water. This complex then reacts with citronellol to produce this compound and the free enzyme.
Understanding these inhibition patterns is crucial for process optimization. By identifying the inhibitory effects of high substrate concentrations, reaction conditions can be tailored to maintain optimal enzyme activity and maximize the yield of this compound. This often involves carefully controlling the molar ratio of the substrates, a topic that will be explored in the subsequent section.
Green Chemistry Principles in this compound Synthesis
The enzymatic synthesis of this compound is a prime example of the application of green chemistry principles to the production of fine chemicals. This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Use of Biocatalysts: The use of enzymes, such as lipases, as catalysts is a cornerstone of this green approach. Biocatalysts operate under mild reaction conditions, typically at moderate temperatures and atmospheric pressure, which reduces energy consumption. nih.gov They are also highly specific, which minimizes the formation of byproducts and simplifies purification processes. nih.gov Furthermore, enzymes are biodegradable and derived from renewable resources, making them an environmentally benign choice. researchgate.net
Atom Economy: The principle of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. The direct esterification of citronellol with isobutyric acid to form this compound has a high atom economy, with water being the only byproduct. This contrasts with many traditional chemical reactions that generate significant amounts of waste.
Use of Renewable Feedstocks: Citronellol is a naturally occurring monoterpenoid alcohol found in the essential oils of plants like citronella and rose, making it a renewable feedstock. Isobutyric acid can also be produced from renewable resources through fermentation processes. The use of renewable starting materials reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. nih.gov
Energy Efficiency: The mild operating conditions of enzymatic reactions lead to significant energy savings compared to conventional chemical syntheses, which often require high temperatures and pressures. nih.gov Process intensification techniques, such as the use of microwave irradiation, can further enhance the energy efficiency of the enzymatic synthesis of flavor esters. nih.gov
Biodegradability: this compound, being an ester of a natural alcohol and a short-chain fatty acid, is expected to be readily biodegradable, preventing its persistence in the environment.
By adhering to these green chemistry principles, the enzymatic synthesis of this compound not only produces a valuable product but also does so in a manner that is sustainable, efficient, and environmentally responsible.
Application of Ionic Liquids in Biocatalysis
The synthesis of flavor and fragrance esters, such as this compound, through biocatalysis has garnered significant attention as a green alternative to traditional chemical methods. Enzymes, particularly lipases, offer high selectivity and operate under mild conditions. However, enzyme stability and activity can be challenging in conventional organic solvents. Ionic liquids (ILs) have emerged as promising media for biocatalysis, addressing some of these limitations. researchgate.netresearchgate.net ILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.net
In the context of citronellyl ester synthesis, ionic liquids have been shown to enhance enzyme performance significantly. Research on the synthesis of similar esters, such as citronellyl butyrate, using immobilized Candida antarctica lipase B (Novozym 435), demonstrates the potential of ILs. researchgate.net Studies have shown that coating the immobilized enzyme particles with specific ionic liquids can lead to higher reaction yields and improved enzyme reusability compared to reactions without ILs or in traditional organic solvents. researchgate.net The ILs can stabilize the enzyme's structure and facilitate a favorable microenvironment for the catalytic reaction. researchgate.netnih.gov
Table 1: Effect of Ionic Liquid Coating on Novozym 435 Catalyzed Synthesis of a Citronellyl Ester *
| Ionic Liquid Coating | Maximum Yield (%) | Reaction Time (hours) |
| None | ~95 | 8 |
| [bmim][PF6] | >99 | 4 |
| [hmim][PF6] | >99 | 6 |
| [omim][PF6] | >99 | 6 |
Data adapted from studies on citronellyl butyrate synthesis, a structurally similar compound, to illustrate the principle. researchgate.net
Sustainable Synthesis Approaches
The principles of green chemistry are central to the modern production of fine chemicals, including this compound. jddhs.comresearchgate.net Sustainable synthesis focuses on maximizing efficiency while minimizing environmental impact. Key strategies include the use of renewable feedstocks, avoidance of hazardous solvents, employment of catalytic methods, and energy efficiency. jddhs.com
Renewable Starting Materials: The primary precursors for this compound are citronellol and isobutyric acid (or its derivatives). Citronellol is a naturally occurring monoterpenoid found in the essential oils of plants like rose and geranium, making it a readily available renewable feedstock. thegoodscentscompany.com Utilizing starting materials from biomass aligns with the green chemistry goal of moving away from fossil-fuel-based resources. kit.edu
Solvent-Free and Alternative Solvent Systems: A significant source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. jddhs.com Performing the esterification reaction under solvent-free conditions is an ideal approach. This is often feasible in lipase-catalyzed reactions where the liquid substrates (citronellol and an isobutyrate source) can serve as the reaction medium. researchgate.net When a solvent is necessary, green alternatives such as ionic liquids or supercritical fluids (like supercritical CO₂) are preferred to reduce environmental harm. researchgate.netmdpi.com
Biocatalysis: As discussed, using enzymes like lipases as catalysts is a cornerstone of sustainable synthesis for this compound. Biocatalysts operate under mild temperature and pressure conditions, reducing energy consumption. mdpi.com They are highly specific, which minimizes the formation of by-products and simplifies purification processes, leading to a lower Environmental Factor (E-factor). researchgate.net The ability to immobilize and reuse these enzymes further enhances the sustainability of the process. nih.gov
Process Optimization: Energy efficiency is another key aspect. Techniques such as microwave-assisted synthesis can sometimes reduce reaction times and energy requirements compared to conventional heating. jddhs.com Furthermore, developing continuous flow processes can improve efficiency and reduce waste compared to batch production. researchgate.net
Chemo-Enzymatic Hybrid Synthetic Strategies
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction pathways. nih.gov This hybrid approach can overcome limitations inherent in using either method exclusively. mdpi.com For a molecule like this compound, this strategy can be employed to prepare precursors or to refine the final product in ways that are difficult to achieve through biocatalysis alone.
A typical chemo-enzymatic route might involve a chemical step to synthesize a highly reactive acyl donor, followed by a highly selective enzymatic esterification. For example, isobutyric anhydride (B1165640) could be synthesized chemically. This anhydride can then be used in a lipase-catalyzed reaction with citronellol. The high reactivity of the anhydride drives the reaction, while the enzyme ensures that the esterification occurs selectively at the primary alcohol group of citronellol, preventing side reactions.
Another application of this hybrid strategy involves the synthesis of derivatives from natural sources. frontiersin.org A raw natural extract could first be purified and modified through chemical means to isolate or create a specific precursor. This intermediate can then be subjected to enzymatic transformation to yield the final, high-purity target compound. nih.govsemanticscholar.org This integration allows for the efficient use of complex, biorenewable starting materials while maintaining the high selectivity afforded by biocatalysts. mdpi.com The orchestration of chemical and enzymatic steps enables novel synthetic routes that are more efficient and sustainable than purely chemical methods. nih.gov
Occurrence, Biosynthesis, and Biotransformation of Citronellyl Isobutyrate
Natural Occurrence and Distribution in Biological Matrices
Citronellyl isobutyrate is found in a variety of natural sources, ranging from medicinal and aromatic plants to unique fermentation products. Its distribution is selective, often appearing as a minor yet significant component of the volatile chemical profile of these matrices.
Phytochemical Profiling in Aromatic and Medicinal Plants (e.g., Rosa damascena Mill, Daucus gracilis Steinh, Elaeocarpus serratus L.)
The presence of this compound and related esters has been investigated in several plant species.
Elaeocarpus serratus L. : In the ethanolic leaf extract of Elaeocarpus serratus, a plant used in traditional medicine, this compound has been identified as a minor constituent, accounting for 0.69% of the total compounds detected via Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Rosa damascena Mill : The essential oil of Damask rose is renowned for its complex fragrance, which is composed of hundreds of volatile molecules. While citronellol (B86348) and its acetate (B1210297) and n-butyrate esters are commonly reported constituents, the presence of this compound is not consistently documented across all studies. Some analyses of Rosa damascena have identified citronellyl butyrate (B1204436) at low concentrations (around 0.1%), but specific identification of the isobutyrate isomer is less common, indicating it is likely not a principal volatile component in most chemotypes of this species. cir-safety.org
Daucus gracilis Steinh : Analysis of the essential oil from the aerial parts of Daucus gracilis has identified its primary chemical constituents as elemicin (B190459) and geranyl acetate. muhn.edu.cn In studies of Algerian Daucus gracilis, other major components found include linalool, 2-methylbutyl 2-methylbutyrate, and 2-methylbutyl isobutyrate. researchgate.net However, this compound has not been reported as a significant component in the phytochemical profiles of this plant. muhn.edu.cnresearchgate.net
Table 1: Occurrence of this compound in Selected Plants
| Plant Species | Part Analyzed | Compound Detected | Concentration (%) |
|---|---|---|---|
| Elaeocarpus serratus L. | Leaf (Ethanolic Extract) | This compound | 0.69 |
| Rosa damascena Mill. | Flower (Essential Oil) | Citronellyl butyrate | ~0.1 |
Presence in Fermentation Products and Microbial Systems (e.g., Coffee-Grounds Craft Beer)
Beyond the plant kingdom, this compound has been identified as a flavor compound in specialized fermentation products. A notable example is its presence in craft beer brewed using coffee grounds. In the analysis of such beers, this compound was detected, and its concentration showed a positive correlation with other esters like isopropyl acetate and dodecanoic acid ethyl ester. Conversely, its presence was negatively correlated with hexadecanoic acid ethyl ester. This suggests that the unique fermentation conditions and substrates provided by the coffee grounds contribute to the formation of a distinct profile of volatile esters, including this compound.
Biosynthetic Pathways of this compound Precursors
This compound is formed through the esterification of two precursor molecules: the monoterpene alcohol citronellol and the short-chain fatty acid isobutyric acid. The biosynthesis of these precursors involves distinct and well-characterized metabolic pathways in plants and microorganisms.
Biosynthesis of Citronellol: Citronellol is an acyclic monoterpenoid derived from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of these precursors occurs via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The head-to-tail condensation of IPP and DMAPP yields geranyl diphosphate (B83284) (GPP), the direct precursor for most monoterpenes.
The formation of citronellol from GPP is not a single-step reaction and often proceeds through geraniol (B1671447). oup.comresearchgate.net In plants like Pelargonium (geranium) and Rosa (rose), the pathway typically involves the following steps: nih.gov
Geraniol Formation : GPP is converted to geraniol.
Oxidation : Geraniol is oxidized to the aldehyde geranial (a component of citral). This step is catalyzed by enzymes such as geraniol dehydrogenase. researchgate.net
Reduction : Geranial is then reduced to citronellal (B1669106).
Final Reduction : Citronellal is further reduced to citronellol by a citronellal reductase. researchgate.net
Biosynthesis of Isobutyric Acid: Isobutyric acid (2-methylpropanoic acid) can be synthesized through several metabolic routes, primarily from the catabolism of the branched-chain amino acid, valine. wikipedia.org
Transamination of Valine : The catabolism of valine begins with the removal of its amino group, a reaction catalyzed by a branched-chain aminotransferase, which produces α-ketoisovalerate. wikipedia.org
Oxidative Decarboxylation : α-ketoisovalerate is then converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex. wikipedia.org
Thioester Hydrolysis : Isobutyryl-CoA can then be hydrolyzed to yield free isobutyric acid.
Alternatively, some anaerobic bacteria can synthesize isobutyric acid via the reductive carboxylation of isobutyrate, a pathway that involves the conversion of isobutyryl-CoA to 2-oxoisovalerate. nih.gov
Biotransformation and Metabolic Fate of this compound in Organisms
When ingested or absorbed, xenobiotic compounds like this compound undergo metabolic processes that facilitate their elimination from the body. These transformations typically involve hydrolysis followed by further degradation or conjugation.
Hydrolysis and Conjugation Mechanisms in Mammalian Systems
In mammalian systems, the primary metabolic fate of ester compounds is hydrolysis, catalyzed by various esterase enzymes present in the liver, blood plasma, and gastrointestinal tract. nih.gov It is expected that this compound would undergo enzymatic hydrolysis to yield its constituent alcohol and acid: citronellol and isobutyric acid. nih.gov
Following hydrolysis, the two resulting molecules enter their respective metabolic pathways:
Citronellol Metabolism : As a terpenoid alcohol, citronellol is subject to Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 enzymes, would involve oxidation of the alcohol group or hydroxylation at other positions on the carbon chain. The resulting more polar compounds can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted in urine. researchgate.net
Isobutyric Acid Metabolism : Isobutyric acid, being a product of valine degradation, can enter central metabolism. It can be converted back to isobutyryl-CoA, which is then further metabolized to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the citric acid cycle. nih.gov
Microbial Degradation Pathways and Associated Enzyme Systems (e.g., Pseudomonas mendocina)
Certain microorganisms are capable of utilizing terpenes and their derivatives as sole sources of carbon and energy. The genus Pseudomonas is particularly well-studied for its ability to degrade acyclic monoterpenoids.
Studies on Pseudomonas mendocina have shown its capability to efficiently degrade citronellol, citronellal, and citronellyl acetate. researchgate.netresearchgate.net The degradation of this compound by P. mendocina would likely begin with an initial hydrolysis step, mediated by a microbial esterase, to release citronellol and isobutyric acid. researchgate.net
The subsequent degradation of citronellol follows the well-characterized Acyclic Terpene Utilization (Atu) pathway, which has been identified in Pseudomonas species like P. aeruginosa and P. citronellolis. nih.govasm.orgnih.govfrontiersin.orgresearchgate.net
Initial Oxidation : Citronellol is oxidized first to citronellal and then to citronellic acid. asm.org
CoA Ligation : Citronellic acid is activated to its coenzyme A (CoA) thioester, citronellyl-CoA. asm.org
Further Metabolism : The pathway continues with carboxylation and hydration steps, catalyzed by enzymes such as geranyl-CoA carboxylase (encoded by atuC and atuF genes), eventually breaking down the carbon skeleton into intermediates that can enter central metabolic pathways like beta-oxidation and the citric acid cycle. asm.orgfrontiersin.org
The isobutyric acid released would be metabolized through pathways common in bacteria, likely involving its conversion to isobutyryl-CoA and subsequent entry into amino acid or fatty acid metabolism.
Environmental Biotransformation Studies of this compound
The environmental fate of this compound, a fragrance ingredient, is primarily determined by microbial degradation processes. While direct studies on the environmental biotransformation of this compound are not extensively documented in scientific literature, a comprehensive understanding of its degradation can be inferred from research on structurally similar compounds, particularly terpene esters, and its constituent molecules: citronellol and isobutyric acid. The primary mechanism for the environmental breakdown of this compound is expected to be the enzymatic hydrolysis of its ester bond, followed by the separate degradation of the resulting alcohol (citronellol) and carboxylic acid (isobutyric acid).
The initial and most critical step in the biotransformation of this compound in the environment is the cleavage of the ester linkage. This reaction is catalyzed by extracellular or intracellular enzymes, specifically esterases and lipases, which are ubiquitously produced by a wide range of microorganisms, including bacteria and fungi. These enzymes break down the ester into its constituent parts: citronellol and isobutyric acid. This hydrolysis is a common pathway for the degradation of ester-containing compounds in soil and aquatic environments. Research on similar terpene esters, such as citronellyl acetate, has demonstrated their susceptibility to microbial hydrolysis. For instance, studies have shown that lipases from various fungal species are effective at hydrolyzing citronellyl esters.
Following hydrolysis, the two resulting compounds, citronellol and isobutyric acid, are further metabolized by soil and water microorganisms.
Biotransformation of Citronellol:
Citronellol, a monoterpenoid alcohol, is a readily biodegradable compound. A variety of bacteria, particularly species from the genus Pseudomonas, are known to utilize citronellol as a carbon and energy source. The aerobic degradation pathway of citronellol typically involves the oxidation of the primary alcohol group to form citronellal and subsequently citronellic acid. Further metabolism can proceed through various pathways, ultimately leading to the complete mineralization of the compound to carbon dioxide and water.
Biotransformation of Isobutyric Acid:
Isobutyric acid, a short-chain branched fatty acid, is also readily biodegradable under both aerobic and anaerobic conditions. oecd.orgeuropa.eu In aerobic environments, it is rapidly metabolized by a diverse range of soil and aquatic microorganisms. Under anaerobic conditions, isobutyric acid can be completely degraded within a few days. oecd.org The degradation of isobutyric acid is a common metabolic process, and it is not expected to persist in the environment.
The rate of biotransformation of this compound in the environment is influenced by several factors, including:
Microbial Population: The presence of a diverse and active microbial community with the necessary enzymes (lipases, esterases, and oxidoreductases) is crucial for efficient degradation.
Temperature and pH: Like most microbial processes, the rate of degradation is optimal within specific temperature and pH ranges, which vary depending on the specific microbial species involved.
Oxygen Availability: The initial hydrolysis of the ester can occur under both aerobic and anaerobic conditions. However, the subsequent degradation of citronellol is typically an aerobic process. The degradation of isobutyric acid can occur under both aerobic and anaerobic conditions.
Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can enhance microbial activity and, consequently, the rate of biotransformation.
Table 1: Key Microbial Genera and Enzymes in the Biotransformation of Components of this compound
| Component | Microbial Genera | Key Enzymes |
| Ester Hydrolysis | Candida, Rhizopus, Mucor, Pseudomonas, Bacillus | Lipases, Esterases |
| Citronellol Degradation | Pseudomonas | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| Isobutyric Acid Degradation | Diverse soil and aquatic bacteria | Acyl-CoA Synthetase, Dehydrogenases |
Table 2: Expected Metabolites from the Biotransformation of this compound
| Initial Compound | Primary Biotransformation Step | Intermediate Metabolites | Final Products |
| This compound | Enzymatic Hydrolysis | Citronellol, Isobutyric Acid | Carbon Dioxide, Water, Biomass |
| Citronellol | Oxidation | Citronellal, Citronellic Acid | Carbon Dioxide, Water, Biomass |
| Isobutyric Acid | Various metabolic pathways | Acetyl-CoA | Carbon Dioxide, Water, Biomass |
Biological Activities and Pharmacological Investigations of Citronellyl Isobutyrate
Anticancer and Cytotoxic Activity Studies
The potential of citronellyl isobutyrate as an anticancer and cytotoxic agent has been explored through various in vitro studies. These investigations have sought to determine its efficacy against specific cancer cell lines and to understand its underlying mechanisms of action.
Research has demonstrated the cytotoxic effects of this compound against the human breast cancer cell line, MCF-7. A study by Widiyarti and colleagues in 2018 synthesized this compound and evaluated its cytotoxic activity. The results indicated that this compound was active against MCF-7 cells, exhibiting a 50% inhibitory concentration (IC50) value of 2.82 µg/mL nih.govnih.gov.
The brine shrimp lethality test (BSLT) using Artemia salina Leach is a common preliminary assay to assess the toxicity of chemical compounds. In the same study, this compound was found to be active against Artemia salina, with a lethal concentration 50 (LC50) value of 1.43 µg/mL nih.govnih.gov. These findings suggest a significant cytotoxic potential for this compound.
| Cell Line/Organism | Assay | Result (µg/mL) | Reference |
|---|---|---|---|
| Breast Cancer MCF-7 | IC50 | 2.82 | nih.govnih.gov |
| Artemia salina Leach | LC50 | 1.43 | nih.govnih.gov |
While specific studies detailing the precise molecular mechanisms of cytotoxicity for this compound are limited, research on its parent compound, citronellol (B86348), offers some insights. Studies on citronellol have shown that its anticancer effects can be mediated through the differential regulation of signaling pathways, including those involving caspase-3, JAK2, and NF-κB, which are crucial in apoptosis and inflammation bepls.com. It is plausible that this compound, as an ester of citronellol, may share or have similar mechanisms of action. The esterification of citronellol to form this compound could potentially enhance its lipophilicity, which may influence its cellular uptake and interaction with molecular targets.
The investigation into citronellyl esters, including this compound, suggests their potential as chemopreventive agents nih.govnih.gov. Chemoprevention involves the use of natural or synthetic substances to prevent, suppress, or reverse the process of carcinogenesis. The cytotoxic activity demonstrated by this compound against cancer cells in vitro is a key indicator of its chemopreventive potential. Acyclic ester compounds, such as this compound, are being explored as new potential agents for breast cancer chemoprevention nih.gov.
Antimicrobial Properties
This compound has also been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.
A 2023 study by Widiyarti and colleagues explored the antimicrobial potential of this compound against several bacterial strains. The research demonstrated that this compound exhibited moderate to vigorous antibacterial activity. The activity index (AI) was used to quantify its efficacy compared to a standard antibiotic.
Against the Gram-positive bacterium Staphylococcus aureus, this compound showed an activity index of 34.17%. Its efficacy was more pronounced against another Gram-positive bacterium, Bacillus subtilis, with an activity index of 93.59%. The compound also displayed activity against the Gram-negative bacterium Escherichia coli, with an activity index of 42.86%.
| Bacterial Strain | Gram Stain | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | Positive | 34.17 |
| Bacillus subtilis | Positive | 93.59 |
| Escherichia coli | Negative | 42.86 |
The same 2023 study by Widiyarti et al. also assessed the antifungal properties of this compound. The compound was found to be effective against the opportunistic yeast Candida albicans, with an activity index of 57.14%.
Information regarding the specific antifungal efficacy of this compound against Aspergillus flavus was not available in the reviewed scientific literature.
| Fungal Strain | Activity Index (%) |
|---|---|
| Candida albicans | 57.14 |
| Aspergillus flavus | Data not available |
The precise antimicrobial mechanisms of action for this compound have not been extensively elucidated in dedicated studies. However, the mechanisms of related monoterpenes and their derivatives, which are major components of essential oils, have been widely studied and can provide valuable insights. The antibacterial efficacy of many essential oil components is primarily attributed to their ability to disrupt the bacterial cell membrane nih.gov.
The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular contents, which ultimately results in cell death nih.gov. Other proposed mechanisms for related compounds include the inhibition of efflux pumps, prevention of biofilm formation, and interference with enzymatic activity nih.gov. Given that this compound is a derivative of citronellol, a well-known monoterpene, it is likely that its antimicrobial activity involves similar mechanisms centered on the disruption of microbial cell membrane integrity and function.
Antidiabetic Activity
Current scientific literature lacks specific studies investigating the direct antidiabetic activity of this compound. However, understanding the established mechanisms through which diabetes complications arise, such as the role of the aldose reductase enzyme, and the computational methods used to identify potential therapeutic agents, provides a framework for future research into this compound's potential effects.
Inhibition of Aldose Reductase Enzyme
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which metabolizes glucose. bohrium.commdpi.com Under normal blood glucose conditions, this pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased availability of glucose leads to a significant uptick in aldose reductase activity. bohrium.commdpi.comnih.gov This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol. mdpi.comnih.gov
The subsequent accumulation of intracellular sorbitol is a key factor in the development of long-term diabetic complications. nih.gov Because sorbitol does not easily diffuse across cell membranes, its buildup creates osmotic stress, leading to cellular damage in insulin-independent tissues such as the nerves, retina, lens, and kidneys. bohrium.commdpi.com Consequently, inhibiting the aldose reductase enzyme is a major therapeutic strategy to prevent or ameliorate these debilitating complications. bohrium.comnih.gov The search for effective and specific aldose reductase inhibitors (ARIs) remains a significant challenge in pharmaceutical research. nih.gov While numerous synthetic and natural compounds have been investigated, there is no specific research to date demonstrating the inhibitory effect of this compound on aldose reductase.
Molecular Docking and Computational Studies of Receptor Interactions in Diabetes Mellitus
Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme receptor. biomedres.usgsconlinepress.com This in silico method models the interaction between the ligand and the active site of the target receptor, calculating the binding affinity and predicting the conformation of the ligand-receptor complex. biomedres.usgsconlinepress.comamazonaws.com It is a crucial tool for screening large databases of compounds to identify potential drug candidates before undertaking more resource-intensive laboratory experiments. biomedres.usamazonaws.com
In the context of diabetes, molecular docking is widely used to identify potential inhibitors for key enzyme targets like aldose reductase, α-amylase, and α-glucosidase, or to find agonists for receptors like the insulin (B600854) receptor. biomedres.usgsconlinepress.comnih.gov The process involves preparing the 3D structures of both the target protein and the ligand. biomedres.usamazonaws.com Docking algorithms then explore various possible binding poses and score them based on factors like binding energy, which indicates the stability of the interaction. amazonaws.comnih.gov A lower binding energy typically suggests a more favorable and stable interaction. gsconlinepress.com
Although no specific molecular docking studies have been published for this compound against diabetes-related receptors, this methodology would be the standard approach to evaluate its theoretical potential. Such a study would involve docking this compound into the active site of aldose reductase to determine its binding affinity and compare it to known inhibitors. semanticscholar.org These computational insights could guide future in vitro and in vivo research.
Anti-inflammatory Effects and Mechanisms
This compound has been identified as a component of essential oils that exhibit anti-inflammatory properties. Research on the essential oil of Daucus gracilis Steinh flowers, which contains 6.8% this compound, demonstrated a significant in vitro anti-inflammatory effect. The study, using a protein denaturation method, found that the essential oil showed very good inhibition of protein denaturation, a well-known cause of inflammation, with effects comparable to the standard anti-inflammatory drug, Diclofenac.
While direct mechanistic studies on this compound are limited, the anti-inflammatory actions of structurally related monoterpenoids, such as citronellol and citronellal (B1669106), have been more extensively studied and may offer insights. β-Citronellol has been shown to exert anti-inflammatory effects by preventing protein denaturation and stabilizing red blood cell membranes. nih.gov Further studies indicate that its mechanisms may involve the modulation of the arachidonic acid pathway by targeting enzymes like cyclooxygenase (COX-I and COX-II) and 5-lipoxygenase (5-LOX). nih.gov Citronellol has also been observed to downregulate pro-inflammatory markers such as interleukin-6, matrix metallopeptidases-1, nuclear factor kappa-β, and tumor necrosis factor-α. nih.gov Similarly, citronellal has demonstrated anti-inflammatory activity by inhibiting carrageenan-induced leukocyte migration and edema, effects that are suggested to be associated with the inhibition of enzymes in the arachidonic acid pathway. nih.govresearchgate.net
Insecticidal and Repellent Activities
This compound has demonstrated notable efficacy both as an insecticidal agent and as an avian repellent.
Efficacy as Insecticidal Agent (e.g., against Tribolium confusum)
The confused flour beetle, Tribolium confusum, is a significant pest of stored food products like grain and flour. entomologyjournals.comresearchgate.net Research has shown that this compound, as a component of certain plant-derived essential oils, possesses potent insecticidal properties against this pest.
A study on the essential oil of Daucus gracilis flowers, which contains this compound, evaluated its fumigant toxicity against adult Tribolium confusum. The results indicated that the essential oil was highly biocidal. Complete mortality (100%) of the beetle population was achieved with a dose of 2 μl/L air after an exposure period of 24 hours. This highlights the potential of essential oils containing this compound as effective natural insecticides for managing stored-product pests. entomologyjournals.comresearchgate.net
Avian Repellent Properties (e.g., European Starling)
This compound has been identified as an effective avian repellent, particularly against the European Starling (Sturnus vulgaris), an invasive pest species in North America. unl.eduunl.edu In a study testing six different citronellyl compounds, all were found to be highly repellent to starlings. unl.eduunl.edu
Specifically, this compound was shown to cause a significant reduction in food consumption by the birds. unl.edu When tested, it produced approximately a 71% decrease in the consumption of treated chow. unl.edu This demonstrates its strong repellent effect, making it a promising candidate for the development of nonlethal and environmentally safe methods to protect agricultural resources from pest birds. unl.eduunl.edu The repellent nature of these plant-derived compounds offers a valuable alternative to conventional pest control methods. unl.edu
Ecological and Behavioral Responses to this compound
A comprehensive review of scientific literature reveals a significant gap in the understanding of the ecological and behavioral responses to this compound. Despite its use as a fragrance and flavoring agent, which suggests it has olfactory properties, specific studies detailing its role as a semiochemical (e.g., attractant, repellent, or pheromone) in any organism are not available in the reviewed literature. Research into the behavioral effects of individual chemical compounds is critical for understanding ecological interactions; however, investigations into this compound's impact on insect, animal, or plant behavior have not been specifically reported. Therefore, no detailed research findings on attraction, repulsion, or other behavioral modifications induced by this compound can be presented.
Other Investigated Bioactivities (e.g., Antioxidant Potential, Hepatoprotective)
Investigations into the broader biological activities of this compound are limited. Currently, there are no available scientific studies specifically evaluating the antioxidant or hepatoprotective potential of this compound.
However, research has been conducted on its cytotoxic effects. A study investigating the synthesis and cytotoxic activity of several citronellol esters reported the effects of this compound against brine shrimp (Artemia salina Leach) and a line of human breast cancer cells (MCF7). aip.org The study aimed to evaluate if the esterification of citronellol could enhance its anticancer activity. aip.org
The findings indicated that this compound exhibited significant cytotoxic activity in both assays. aip.org Against Artemia salina, it demonstrated high toxicity. aip.org Furthermore, it was shown to be active against MCF7 breast cancer cells, suggesting potential for further investigation as a chemoprevention agent. aip.org The specific results from this in vitro investigation are detailed in the table below.
| Bioassay | Test Organism/Cell Line | Result (LC₅₀/IC₅₀) | Reference |
| Brine Shrimp Lethality | Artemia salina Leach | 1.43 µg/mL | aip.org |
| Cytotoxicity Assay | Breast Cancer (MCF7) | 2.82 µg/mL | aip.org |
This study highlights the potential of this compound in the area of cancer research, although it is important to note that these are preliminary, in vitro findings. aip.org
Neurobiological and Sensory Perception Research of Citronellyl Isobutyrate
Olfactory Receptor Binding Mechanisms
The initial step in perceiving an odor involves the interaction of the odorant molecule with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govencyclopedia.pub The specific binding of an odorant to an OR initiates a cascade of events that ultimately leads to the perception of a particular smell.
The interaction between an odorant like citronellyl isobutyrate and its corresponding ORs is a highly specific process, akin to a lock and key mechanism, where the three-dimensional structure of the molecule is critical. nih.gov While the precise ORs that bind to this compound have not been definitively identified in publicly available research, it is understood that odorant recognition is not a one-to-one relationship. A single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants. nih.gov This principle of "promiscuous" binding is a cornerstone of olfactory perception.
The binding affinity and efficacy of these interactions determine the strength and nature of the subsequent neural signal. For this compound, its characteristic fruity and floral notes suggest that it activates a specific combination of ORs that are also responsive to other molecules with similar scent profiles.
Table 1: Putative Olfactory Receptor Interactions with this compound
| Property | Description | Relevance to this compound |
| Receptor Family | G protein-coupled receptors (GPCRs) | The receptors for this compound belong to this large family of transmembrane proteins. |
| Binding Specificity | Determined by the 3D structure of the odorant and the receptor's binding pocket. | The specific shape and chemical properties of this compound dictate which ORs it can bind to and activate. |
| Promiscuous Binding | A single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. | This compound likely activates a unique combination of several different ORs. |
Upon binding of an odorant, the OR undergoes a conformational change, which triggers the activation of an intracellular G protein, specifically Gαolf in olfactory neurons. encyclopedia.pub This activation is a dynamic process, and the stability of the odorant-receptor complex influences the duration and intensity of the signal. Recent advancements in structural biology, such as cryo-electron microscopy, have begun to reveal the intricate details of these interactions for some odorants and their receptors. nih.govnih.gov
While the specific structural basis for this compound's interaction with its receptors is not yet elucidated, it is hypothesized that its ester functional group and its molecular size and shape are key determinants for binding within the transmembrane domain of its target ORs. nih.gov
The perception of a vast array of distinct odors is made possible through a system of combinatorial coding. nih.govelifesciences.org The brain does not rely on a single, dedicated receptor for each smell. Instead, the identity of an odor is encoded by the specific combination of ORs that are activated. Each odorant, including this compound, generates a unique "fingerprint" of OR activation.
This combinatorial code allows for the discrimination of millions of different scents from a limited number of ORs (approximately 400 in humans). nih.govelifesciences.org The specific combination of receptors activated by this compound is what allows the brain to perceive its distinct fruity and rosy scent, differentiating it from other related esters.
Neurobiological Pathways of Olfactory Signal Transduction
Once an olfactory receptor is activated by an odorant like this compound, a well-defined signal transduction cascade is initiated within the olfactory sensory neuron. encyclopedia.pub This process converts the chemical signal of the odorant binding into an electrical signal that can be transmitted to the brain.
The activation of the G protein (Gαolf) leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). encyclopedia.pub This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the neuron, generating a receptor potential. If this potential is strong enough, it will trigger an action potential, which is the electrical signal that travels along the neuron's axon to the olfactory bulb in the brain. encyclopedia.pub
Table 2: Key Steps in Olfactory Signal Transduction for this compound
| Step | Molecule/Ion | Function |
| 1. Receptor Activation | This compound, Olfactory Receptor | Binding of the odorant causes a conformational change in the receptor. |
| 2. G Protein Activation | Gαolf | The activated receptor activates the G protein. |
| 3. Second Messenger Production | Adenylyl Cyclase, cAMP | The activated G protein stimulates adenylyl cyclase to produce cAMP. |
| 4. Ion Channel Opening | Cyclic Nucleotide-Gated Ion Channels | cAMP binds to and opens these channels. |
| 5. Depolarization | Ca²⁺, Na⁺ | Influx of these ions depolarizes the neuron. |
| 6. Action Potential Generation | - | If the depolarization reaches a threshold, an action potential is fired. |
Genetic Polymorphisms and Individual Variation in Olfactory Perception
It is well-established that individuals can perceive the same odor differently, and in some cases, not at all (specific anosmia). This variability is often due to genetic polymorphisms, or variations, in the genes that code for olfactory receptors. nih.govnih.gov These genetic differences can alter the structure of the OR's binding pocket, thereby changing its affinity for specific odorants.
While no specific genetic polymorphisms have been identified that directly affect the perception of this compound, it is highly probable that such variations exist within the human population. nih.govnih.gov This could explain why some individuals may find the scent of this compound more or less intense, or perceive its fruity and floral characteristics differently. Research has shown that even a single nucleotide polymorphism (SNP) in an OR gene can have a significant impact on odor perception. nih.gov
The study of these genetic variations is crucial for understanding the full spectrum of human olfactory experience and the molecular basis of individual scent preferences. Further research, potentially through genome-wide association studies, could identify the specific OR genes and their variants that are responsible for the perception of this compound.
Analytical Chemistry Methodologies for Citronellyl Isobutyrate Research
Chromatographic Techniques
Chromatography is a cornerstone in the analysis of citronellyl isobutyrate, enabling the separation of this compound from complex mixtures and the monitoring of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification and quantification of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within the column. The retention time, the time it takes for the compound to travel through the column, is a key identifier. For this compound, retention indices, a standardized form of retention times, have been reported to aid in its identification across different GC systems.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For the quantification of this compound, a calibration curve is typically generated using standards of known concentrations. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. This allows for precise and accurate determination of the amount of the compound present.
Table 1: Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard non-polar | 1466, 1468, 1469, 1470 |
| Semi-standard non-polar | 1462, 1482, 1483, 1485.3, 1487, 1488 |
| Standard polar | 1705, 1724, 1739 |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. In this method, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.
The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of the consumption of reactants and the formation of the product, this compound. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively assess the reaction's progression and determine when it has reached completion.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its functional groups and the connectivity of its atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption, which reveals the presence of characteristic functional groups.
For this compound, the key functional groups and their expected absorption ranges are:
The carbonyl (C=O) group of the ester, which exhibits a strong absorption band in the region of 1750-1735 cm⁻¹.
The C-O single bond of the ester, which shows a stretching vibration in the 1300-1000 cm⁻¹ range.
The C-H bonds of the alkyl groups, which have stretching vibrations typically observed between 3000-2850 cm⁻¹.
The C=C double bond of the citronellyl moiety, which gives rise to a stretching vibration around 1680-1640 cm⁻¹.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1750 - 1735 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-H (Alkyl) | Stretch | 3000 - 2850 |
| C=C (Alkene) | Stretch | 1680 - 1640 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. In ¹H-NMR spectroscopy, the nuclei of hydrogen atoms (protons) in this compound are subjected to a strong magnetic field. The resulting spectrum shows signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the different types of protons in the molecule.
The integration of each signal provides the relative number of protons of that type, and the splitting pattern (multiplicity) of the signals reveals the number of neighboring protons. This detailed information allows for the precise mapping of the molecule's structure.
Table 3: Predicted ¹H-NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~5.1 | t | =CH- |
| ~4.1 | t | -CH₂-O- |
| ~2.5 | m | -CH(CH₃)₂ |
| ~2.0 | m | -CH₂-C= |
| ~1.7 | s | =C(CH₃)- |
| ~1.6 | s | =C(CH₃)- |
| ~1.5-1.1 | m | -CH₂-, -CH- |
| ~1.1 | d | -CH(CH₃)₂ |
| ~0.9 | d | -CH(CH₃)- |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with an ionization technique that causes fragmentation, is a valuable tool for structural elucidation. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the this compound molecule, causing it to lose an electron and form a molecular ion (M⁺). This molecular ion is often unstable and breaks apart into smaller, charged fragments.
The pattern of fragmentation is predictable and characteristic of the molecule's structure. By analyzing the mass-to-charge ratios (m/z) of these fragment ions, chemists can deduce the structure of the original molecule. For this compound, characteristic fragments would arise from the cleavage of the ester bond and fragmentation of the citronellyl and isobutyrate moieties.
Table 4: Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 41 | 99.99 | [C₃H₅]⁺ |
| 43 | 96.94 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 69 | 85.63 | [C₅H₉]⁺ |
| 81 | 87.18 | [C₆H₉]⁺ |
| 95 | 72.83 | [C₇H₁₁]⁺ |
Computational and Chemoinformatic Approaches
Computational and chemoinformatic methodologies are increasingly integral to the study of fragrance compounds like this compound. These approaches provide powerful tools for predicting biological interactions, classifying sensory properties, and modeling relationships between chemical structure and activity, thereby accelerating research and reducing reliance on traditional experimental methods.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial for understanding potential biological activities and mechanisms of action at a molecular level.
In the context of this compound and related terpenoid esters, molecular docking has been employed to investigate their potential as therapeutic agents. For instance, a study explored the interaction of this compound and other citronellol (B86348) esters with the Pim1 kinase, a protein overexpressed in various human cancers, including leukemia. nih.gov Inhibition of Pim1 kinase can suppress cancer cell proliferation and induce apoptosis, making it a significant drug target. nih.gov
The research involved docking sixteen different citronellol and geraniol (B1671447) esters into the active site of Pim1 kinase using software such as Molegro Virtual Docker (MVD). nih.gov The results indicated that citronellol and geraniol esters, including this compound, generally exhibited more stable binding and better affinity to the Pim1 kinase active site than the parent alcohols, citronellol and geraniol. nih.gov The binding affinity is often evaluated using scoring functions, such as the rerank score, where a lower score indicates a more favorable interaction. While citronellyl caproate and geranyl caproate were identified as the top-ranked compounds in that particular study, the findings collectively suggest that esterification of citronellol can enhance binding to therapeutic targets like Pim1 kinase. nih.gov Such simulations provide valuable insights into the structural requirements for effective ligand-target binding and guide the design of new compounds with potentially enhanced biological activity.
| Parameter | Description | Example Application with Terpenoid Esters |
| Software | Program used to perform the docking calculations. | Molegro Virtual Docker (MVD) nih.gov |
| Target Protein | The biological macromolecule (receptor) into which the ligand is docked. | Pim1 Kinase (related to leukemia) nih.gov |
| Ligands | The small molecules being tested for binding affinity. | This compound, Citronellyl caproate, Geranyl caproate nih.gov |
| Scoring Function | A mathematical method used to estimate the binding affinity between the ligand and target. | Rerank Score (in KJ/mol) nih.gov |
| Binding Site | The specific cavity or region on the target protein where the ligand binds. | Active site of Pim1 kinase, involving key amino acid residues like Lys 67 and Asp 186. nih.gov |
Machine Learning Applications in Odorant Classification
Machine learning (ML) offers a powerful data-driven approach to predict and classify the sensory qualities of chemical compounds based on their molecular features. This is particularly relevant for the fragrance industry, where predicting a molecule's scent from its structure is a long-standing challenge. researchgate.net this compound, with its characteristic fruity-floral scent, falls into the chemical class of esters, which are frequently used as a model group for developing and testing such classification strategies. researchgate.netnih.gov
The process typically involves generating a large number of molecular descriptors for a set of odorants. These descriptors are quantitative representations of a molecule's physicochemical properties. researchgate.net An ML algorithm is then trained on a dataset where molecules are labeled with their known odor characteristics (e.g., "fruity," "floral," "woody"). The algorithm learns the complex relationships between the molecular descriptors and the perceptual odor labels.
Commonly used ML algorithms for this purpose include Support Vector Machines (SVM), k-nearest neighbors (kNN), and neural networks. youtube.comscispace.com For example, one strategy might use software to calculate thousands of chemical features for a panel of esters and then apply an SVM model to create a decision boundary map that separates different odor classes in a reduced dimensional space. scispace.com Studies have shown that this approach can achieve high prediction accuracy for classifying odorants. scispace.com This methodology allows researchers to predict the scent of a novel compound like an uncharacterized terpenoid ester, thereby guiding synthesis and screening efforts for new fragrance ingredients.
| Component | Description | Relevance to this compound |
| Input Data | A dataset of molecules with known odor profiles. | A large set of fragrance compounds, including various esters. researchgate.net |
| Features | Molecular descriptors representing chemical properties (e.g., size, shape, electronic properties). | Can be calculated for this compound using software like e-Dragon. researchgate.net |
| ML Algorithms | Computational models used for classification. | Support Vector Machines (SVM), k-Nearest Neighbors (kNN), Decision Trees. youtube.comscispace.com |
| Output | Prediction of the odor class for a given molecule. | Classification of this compound into odor categories like "fruity" or "floral". |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as odor intensity. youtube.com For fragrance molecules like this compound, QSAR models can predict sensory attributes without the need for extensive human panel testing.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known activity (e.g., odor intensity ratings) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can encode 2D and 3D structural information, electronic properties, and topological features. youtube.comresearchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
A "combinatorial" or Combi-QSAR approach has been successfully applied to complex fragrance compounds. youtube.comrfppl.co.in This method explores numerous combinations of different descriptor sets (e.g., from software like MOE, CoMFA, Dragon, VolSurf) and correlation methods (e.g., kNN, SVM) to identify the most statistically robust and predictive model. youtube.comnih.gov To ensure the model's reliability and avoid overfitting, it undergoes rigorous internal and external validation, including techniques like leave-one-out cross-validation and Y-randomization tests. youtube.com Such validated QSAR models can be used to predict the odor intensity of this compound and guide the design of new esters with desired fragrance profiles.
| QSAR Component | Description | Examples in Fragrance Modeling |
| Dataset | A collection of molecules with measured properties. | A set of 98 ambergris fragrance compounds with known odor intensity. youtube.comrfppl.co.in |
| Descriptor Sets | Numerical representations of molecular structure and properties. | CoMFA, CoMMA, Dragon, VolSurf, MolconnZ descriptors. youtube.comresearchgate.net |
| Correlation Methods | Statistical techniques used to build the model. | k-Nearest Neighbors (kNN) classification, Support Vector Machines (SVM), Decision Trees. youtube.com |
| Validation | Process to assess the model's predictive power and robustness. | Leave-one-out cross-validation, external test sets, Y-randomization. youtube.com |
Bioanalytical Method Development for Biological Matrices
Bioanalytical method development involves creating and validating procedures for the identification and quantification of a substance, such as this compound, in a biological matrix like blood, plasma, urine, or tissue. researchgate.netrfppl.co.in These methods are fundamental for pharmacokinetic and toxicokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific, validated bioanalytical methods for this compound in biological fluids are not extensively detailed in publicly available literature, the development process would follow established principles for similar compounds, such as other terpenoids and esters. rfppl.co.innih.gov
The development of a robust bioanalytical method generally consists of three main stages: sample preparation, analyte separation, and detection. nih.gov
Sample Preparation: The primary goal of this step is to extract the analyte from the complex biological matrix and remove interfering substances. researchgate.net For a relatively nonpolar ester like this compound, a common technique would be liquid-liquid extraction (LLE). nih.gov This involves mixing the biological sample (e.g., plasma) with an immiscible organic solvent. The this compound would partition into the organic phase, leaving behind proteins, salts, and other polar interferences in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Analyte Separation and Detection: Following extraction, chromatographic techniques are typically employed to separate the analyte from any remaining matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS): Given that this compound is a volatile compound, GC-MS is a highly suitable technique. nih.govmdpi.com The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass information for identification and highly sensitive quantification. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful technique widely used in bioanalysis. nih.govnih.gov While less common for highly volatile compounds, it is extremely versatile. The analyte is separated by high-performance liquid chromatography (HPLC) before being ionized and detected by a tandem mass spectrometer. LC-MS/MS offers excellent sensitivity and selectivity, making it the gold standard for quantifying drugs and metabolites in biological matrices. nih.gov
Validation of the developed method is a critical final step, performed according to regulatory guidelines. This process ensures the method is reliable and reproducible by assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, and stability of the analyte in the biological matrix under various storage conditions. nih.gov
Structure Activity Relationship Sar and Enantiomeric Studies of Citronellyl Isobutyrate
Investigation of Structural Modifications on Biological Activity
The biological activity of citronellyl isobutyrate is intrinsically linked to its molecular structure, comprising a citronellyl moiety derived from the chiral monoterpenoid alcohol citronellol (B86348), and an isobutyrate ester group. Research into the structure-activity relationship of related citronellyl esters has primarily focused on their function as skin penetration enhancers, a property of significant interest in transdermal drug delivery systems.
Studies have systematically compared the efficacy of esters derived from various terpene alcohols to understand how the terpene backbone influences this biological activity. In this context, the citronellyl group is a critical determinant of efficacy. Research involving the conjugation of different terpene alcohols—such as citronellol, geraniol (B1671447), nerol, and borneol—with 6-(dimethylamino)hexanoic acid demonstrated that the resulting esters had widely varying abilities to enhance the permeation of model drugs through human skin. nih.govprotocols.io
The citronellyl ester, specifically citronellyl 6-(dimethylamino)hexanoate, was identified as one of the most potent enhancers. nih.govscielo.br For the drug hydrocortisone (B1673445), the citronellyl ester increased its skin permeation by a factor of 63. scielo.br This was comparable to the bornyl ester (67-fold increase) and the cinnamyl ester (92-fold increase), and significantly more effective than esters of other common terpenes like geraniol or nerol. protocols.ioscielo.br This suggests that the specific three-dimensional shape and lipophilicity of the citronellyl carbon skeleton are well-suited for disrupting the lipid matrix of the stratum corneum, thereby facilitating drug passage. nih.gov The presence of the double bond and the chiral center at C3 of the citronellyl structure are key features influencing this interaction.
| Terpene Alcohol Moiety | Enhancement Ratio (Hydrocortisone) |
|---|---|
| Cinnamyl Alcohol | 92 |
| Borneol | 67 |
| Citronellol | 63 |
Chirality and Enantiomeric Purity in Biological Efficacy
This compound is a chiral molecule due to the stereocenter at the C3 position of the citronellyl backbone, inherited from its precursor, citronellol. This results in two enantiomeric forms: (R)-(+)-citronellyl isobutyrate and (S)-(-)-citronellyl isobutyrate. It is a well-established principle in pharmacology and biochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
While direct studies on the differential biological efficacy of this compound enantiomers are limited, extensive research on its parent alcohol, citronellol, provides compelling evidence of enantioselective effects. The distinct biological profiles of (R)-(+)-citronellol and (S)-(-)-citronellol strongly imply that their corresponding isobutyrate esters would also exhibit enantiomer-specific activities.
For instance, the enantiomers of citronellol show markedly different antifungal properties. (R)-(+)-citronellol is a more potent inhibitor of the fungus Aspergillus niger, while (S)-(-)-citronellol has a stronger effect against Penicillium italicum. This differential activity underscores the stereospecific interactions between the enantiomers and fungal cellular targets.
Furthermore, in the context of insect repellency, a significant difference is observed. (S)-(-)-citronellol has been shown to be more effective at repelling Aedes aegypti mosquitoes than its (R)-(+) counterpart. This enantioselective repellency is likely due to specific interactions with the mosquito's olfactory receptors. Given that esterification of citronellol often retains or modifies its inherent biological properties, it is highly probable that the enantiomeric purity of this compound would be a critical factor in its efficacy for applications ranging from antifungal treatments to insect repellents.
| Enantiomer | Observed Biological Activity | Target Organism |
|---|---|---|
| (R)-(+)-Citronellol | More potent antifungal | Aspergillus niger |
| (S)-(-)-Citronellol | More potent antifungal | Penicillium italicum |
| (S)-(-)-Citronellol | More effective insect repellent | Aedes aegypti (mosquitoes) |
Stereoselective Synthesis and Analysis of this compound Enantiomers
The production of enantiomerically pure this compound requires specialized methods for both synthesis and analysis. Stereoselective synthesis aims to produce one enantiomer preferentially, while chiral analysis is necessary to quantify the enantiomeric excess (ee) of the product.
Stereoselective Synthesis: Enzymatic catalysis is a prominent strategy for the stereoselective synthesis of chiral esters like this compound. Lipases, in particular, are widely used due to their ability to discriminate between the enantiomers of a racemic alcohol in a process known as kinetic resolution.
In a typical kinetic resolution for producing (S)-(-)-citronellyl isobutyrate, racemic (±)-citronellol is reacted with an acyl donor, such as isobutyric anhydride (B1165640) or vinyl isobutyrate, in the presence of a lipase (B570770) that preferentially acylates the (R)-(+)-enantiomer. Lipases such as Candida rugosa lipase (CRL) or immobilized Rhizomucor miehei lipase have been shown to be effective in such resolutions. nih.gov For example, in the transacetylation of (R,S)-β-citronellol, a lipase from Rhizomucor miehei yielded the unreacted (S)-(-)-β-citronellol with a 70% enantiomeric excess. nih.gov By choosing a lipase that selectively esterifies one enantiomer, the other enantiomer can be recovered from the reaction mixture in high enantiomeric purity, along with the newly formed ester of the opposite configuration. The efficiency of this process depends on factors such as the choice of enzyme, solvent, and acylating agent. nih.gov For instance, Novozym® 435, an immobilized lipase from Candida antarctica, is a highly efficient biocatalyst for the acylation of citronellol, achieving high conversion rates. scielo.brresearchgate.net
Analysis of Enantiomers: Once synthesized, determining the enantiomeric purity is crucial. Chiral gas chromatography (GC) is the most common and effective technique for analyzing the enantiomers of volatile compounds like this compound. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times. azom.com
For monoterpene derivatives, CSPs based on derivatized cyclodextrins are particularly effective. azom.comnih.gov Columns such as those with permethylated-β-cyclodextrin (e.g., Chirasil-Dex) can resolve a wide range of chiral terpenes and their esters. nih.gov The GC is typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric ratio and enantiomeric excess. High-performance liquid chromatography (HPLC) using a chiral column is another viable, though less common, method for the analysis of these esters. sielc.comresearchgate.net
| Technique | Description | Application |
|---|---|---|
| Enzymatic Kinetic Resolution | Use of a stereoselective lipase (e.g., from Candida rugosa, Rhizomucor miehei) to preferentially esterify one enantiomer of racemic citronellol. | Synthesis of enantiomerically enriched (R)- or (S)-citronellyl isobutyrate. |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrin). | Quantification of enantiomeric excess (ee) and determination of enantiomeric purity. |
Future Directions and Translational Research for Citronellyl Isobutyrate
Advancements in Biocatalytic Production for Industrial Applications
The industrial synthesis of flavor and fragrance esters like citronellyl isobutyrate is increasingly shifting towards biocatalysis to meet consumer demand for natural products and to align with green chemistry principles. redalyc.orgnih.gov Lipases, enzymes that catalyze the hydrolysis and synthesis of esters, are at the forefront of this transition due to their high efficiency, selectivity, and ability to function under mild conditions. researchgate.netadebiotech.orgdtu.dk
Research has focused on the lipase-catalyzed acylation of citronellol (B86348) to produce various citronellyl esters. researchgate.netscielo.br Studies have demonstrated high conversion rates using different lipases and acyl donors. For instance, the lipase (B570770) Novozym® 435, derived from Candida antarctica, has shown remarkable efficiency in synthesizing citronellyl esters. scielo.brscielo.br In one study, the esterification of citronellol with various fatty acids using Novozym® 435 resulted in conversions higher than 95% within six hours. scielo.br The synthesis of citronellyl butyrate (B1204436), a closely related ester, achieved approximately 97% conversion in just two hours. scielo.brscielo.br
Different lipases exhibit varying levels of efficacy. Lipases from Candida rugosa, Pseudomonas fluorescens, and Rhizopus japonicus have all been successfully employed in the direct esterification of citronellol isomers. lookchem.com A new lipase from a Rhizopus sp. strain has also been shown to effectively synthesize short-chain citronellyl esters, achieving yields of 95% to 100% for citronellyl butyrate in 24 hours. ejbiotechnology.info The reusability of these biocatalysts is a key factor for industrial viability; immobilized lipases like Novozym® 435 have been shown to retain their catalytic activity for multiple cycles, enhancing the cost-effectiveness of the process. scielo.brnih.gov
| Ester | Lipase Source | Reaction Type | Conversion/Yield | Reaction Time |
|---|---|---|---|---|
| Citronellyl Butyrate | Novozym® 435 (P. antarctica) | Esterification | ~97% | 2 hours |
| Citronellyl Butyrate | Rhizopus sp. | Direct Esterification | 95-100% | 24 hours |
| Citronellyl Butyrate | Rhizopus sp. | Esterification | 81% | 48 hours |
| R(+)-Citronellyl Butyrate | Candida rugosa | Direct Esterification | 98% | 18 hours |
| Citronellyl Laurate | Novozym SP 435 | Esterification | 53% | 2 hours |
| Citronellyl Acetate (B1210297) | Rhizopus sp. | Transesterification | 58% | 48 hours |
Development of Novel Therapeutic Agents based on this compound
The potential of this compound in the pharmaceutical field is an emerging area of interest. chemimpex.com While primarily used as a flavoring and fragrance agent, its chemical properties suggest it could be used in formulating certain medications. chemimpex.comnih.gov Its role may involve enhancing the delivery or effectiveness of active pharmaceutical ingredients. chemimpex.com
The structural backbone of this compound is derived from citronellol, a well-known monoterpenoid alcohol. cymitquimica.com Monoterpenoids and their derivatives are a class of compounds recognized for a wide range of biological activities. Some research suggests that this compound may possess antimicrobial properties, although comprehensive studies are required to validate these effects and understand their mechanisms. cymitquimica.com The development of novel therapeutic agents could involve modifying the this compound structure to optimize a specific biological activity, creating new chemical entities with potential for drug discovery.
Integration into Sustainable Agricultural Pest Management Strategies
Plant-derived compounds are gaining attention as environmentally safer alternatives to synthetic pesticides. unl.edu Citronellyl esters, including this compound, are being investigated for their potential as pest repellents. Research has shown that several citronellyl compounds are highly repellent to avian pests like the European starling (Sturnus vulgaris). unl.edu In one study, six different citronellyl esters were tested, and all proved to be effective repellents. unl.edu
The repellent properties of citronellyl derivatives also extend to insects. While direct studies on this compound are limited, related compounds have shown promise. For example, citronellyl cyclopropanecarboxylate (B1236923) has been investigated for its insect-repellent capabilities. google.com The structural similarity of this compound to known natural repellents like citronellol suggests its potential utility in pest management. evitachem.com Further research could focus on formulating this compound into effective and long-lasting repellent products for use in agriculture to protect crops from various pests, offering a sustainable approach to pest control.
Deeper Elucidation of Olfactory Receptor Mechanisms for Sensory Science
The perception of aromas like that of this compound is a complex process initiated by the interaction of odorant molecules with olfactory receptors (ORs) in the nasal epithelium. nih.gov ORs are a large family of G protein-coupled receptors (GPCRs). wikipedia.org The binding of an odorant molecule, such as this compound, to an OR induces a conformational change in the receptor. This change activates an intracellular signaling cascade, starting with the G protein Golf, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). wikipedia.org This process ultimately generates an electrical signal that is transmitted to the brain for interpretation. nih.gov
The olfactory system operates on a combinatorial principle: a single odorant can bind to multiple ORs with varying affinities, and a single OR can recognize multiple odorants. wikipedia.org The specific "rosy-fruity" scent of this compound is therefore encoded by a unique pattern of OR activation. nih.gov Understanding precisely which ORs bind to this compound and the structural basis of these interactions is a key goal in sensory science. Advanced techniques like cryo-electron microscopy and molecular dynamics simulations are now being used to decipher the structures of ORs and their binding mechanisms with various ligands. nih.gov Future research in this area could lead to a more profound understanding of how the chemical structure of this compound translates into its specific perceived scent, with implications for designing novel fragrances and flavors.
Exploration of New Biological Activities and Therapeutic Targets
Beyond its established uses, the exploration of new biological activities for this compound remains a promising frontier. Its classification as a fatty acyl lipid and its structural relation to other bioactive monoterpenes suggest it may possess un-discovered pharmacological properties. nih.govcymitquimica.com Preliminary suggestions of antimicrobial activity warrant further investigation to identify potential target pathogens and mechanisms of action. cymitquimica.com
Future research could employ high-throughput screening methods to test this compound against a wide array of biological targets, including enzymes, receptors, and microbial strains. Identifying novel activities could open doors to new therapeutic applications, potentially in areas such as anti-inflammatory, analgesic, or even metabolic disease research. The chemical structure of this compound serves as a viable scaffold for medicinal chemistry efforts, where derivatives could be synthesized to enhance potency and selectivity for newly identified therapeutic targets.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of citronellyl isobutyrate in laboratory settings?
this compound is synthesized via esterification of citronellol with isobutyric acid. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) to enhance reaction efficiency and reduce byproducts.
- Reaction conditions : Temperature control (typically 80–100°C) and solvent-free systems to improve yield and purity .
- Purity assessment : Use gas chromatography (GC) with flame ionization detection (FID) to verify ≥92% purity, as per FCC standards .
Q. How can researchers validate the identity and purity of this compound using analytical techniques?
- GC-MS : Confirm molecular identity via fragmentation patterns (molecular ion peak at m/z 226.193) .
- Refractive index and density : Compare experimental values (n20/D 1.442, density 0.875 g/mL at 25°C) with literature data .
- Regulatory compliance : Cross-reference FCC guidelines for acceptable thresholds of impurities (e.g., residual citronellol) .
Q. What are the critical physicochemical properties influencing this compound’s stability in experimental formulations?
- Volatility : High boiling point (253°C) suggests stability under moderate thermal conditions .
- Hydrophobicity : Low water solubility necessitates emulsification strategies for aqueous-based studies.
- Oxidative sensitivity : Monitor degradation via peroxide value tests in lipid-rich matrices .
Q. How should researchers design assays to quantify this compound in complex matrices (e.g., biological or environmental samples)?
- Extraction : Use liquid-liquid extraction with nonpolar solvents (e.g., hexane) to isolate the compound.
- Quantification : Employ HPLC with UV detection (λ ~210 nm) or GC-FID with internal standards (e.g., methyl decanoate) .
Advanced Research Questions
Q. What experimental approaches address contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to pH 2–10 and temperatures 25–60°C for 30 days. Analyze degradation using GC-MS to identify products (e.g., citronellol or isobutyric acid) .
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under specific storage conditions .
Q. How can researchers investigate this compound’s interactions with other fragrance components in multi-compartment delivery systems?
- Phase behavior analysis : Use ternary phase diagrams to study solubility and partitioning in mixtures with ethanol, water, and surfactants.
- Diffusion studies : Apply Franz cell assays to measure release kinetics in topical formulations .
Q. What methodologies are suitable for assessing the environmental impact of this compound in wastewater treatment systems?
- Biodegradation assays : Conduct OECD 301 tests to measure microbial degradation rates under aerobic conditions.
- Ecotoxicity profiling : Use Daphnia magna or algal growth inhibition tests to determine EC50 values .
Q. How do stereochemical variations in citronellol precursors affect the biological activity of this compound?
- Enantioselective synthesis : Compare (R)- and (S)-citronellol derivatives using chiral GC columns.
- Bioactivity assays : Test antimicrobial efficacy (e.g., against Staphylococcus aureus) to correlate stereochemistry with function .
Q. What advanced techniques resolve challenges in detecting trace degradation products of this compound in long-term stability studies?
Q. How can computational modeling predict this compound’s behavior in novel drug delivery systems?
- Molecular dynamics simulations : Model interactions with lipid bilayers to predict permeation rates.
- QSAR studies : Corrogate physicochemical descriptors (e.g., logP, polar surface area) with bioavailability data .
Methodological Considerations
- Data precision : Report numerical values to three significant figures, aligning with instrumental precision (e.g., GC retention times ±0.01 min) .
- Statistical rigor : Specify significance thresholds (e.g., p < 0.05) when claiming experimental differences .
- Ethical compliance : Ensure environmental toxicity studies adhere to OECD guidelines for animal welfare .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
